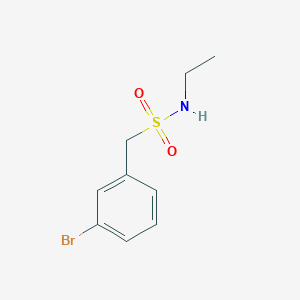

1-(3-Bromophenyl)-N-ethylmethanesulfonamide

Description

1-(3-Bromophenyl)-N-ethylmethanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group attached to an ethylamine moiety and a 3-bromophenyl aromatic ring. The bromine atom at the meta position of the phenyl ring and the ethyl group on the sulfonamide nitrogen contribute to its unique physicochemical properties, including lipophilicity, solubility, and metabolic stability.

Properties

IUPAC Name |

1-(3-bromophenyl)-N-ethylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-2-11-14(12,13)7-8-4-3-5-9(10)6-8/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFZVHXDUBYHHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501263393 | |

| Record name | Benzenemethanesulfonamide, 3-bromo-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2288708-67-6 | |

| Record name | Benzenemethanesulfonamide, 3-bromo-N-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2288708-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanesulfonamide, 3-bromo-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-N-ethylmethanesulfonamide typically involves the reaction of 3-bromophenylamine with ethylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

3-Bromophenylamine+Ethylmethanesulfonyl chloride→1-(3-Bromophenyl)-N-ethylmethanesulfonamide

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-N-ethylmethanesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products:

- Substituted phenyl derivatives.

- Oxidized or reduced sulfonamide derivatives.

- Coupled products with various aryl or alkyl groups.

Scientific Research Applications

Scientific Research Applications

- Medicinal Chemistry 1-(3-Bromophenyl)-N-ethylmethanesulfonamide can be used in medicinal chemistry due to its antibacterial properties . It can serve as a lead compound for developing new antibacterial agents .

- Synthesis of complex organic molecules As an intermediate, 1-(3-Bromophenyl)-N-ethylmethanesulfonamide is used in the synthesis of complex organic molecules.

Related Compounds and Their Applications

While the direct applications of 1-(3-Bromophenyl)-N-ethylmethanesulfonamide are somewhat limited in the search results, exploring compounds with similar structural motifs or those synthesized using bromophenyl derivatives can provide additional insights:

- Indane-1,3-dione derivatives Indane-1,3-dione derivatives have applications in biosensing, bioactivity, bioimaging, electronics, and photopolymerization . They are also used in medicinal chemistry for designing biologically active molecules .

- Benzofurans Benzofurans are used to treat cardiac arrhythmias and have various pharmaceutical applications. They can also be used as fluorescent probes, antioxidants, or brightening agents .

- FLT3 inhibitors Compounds synthesized via Suzuki-coupling reactions involving bromophenyl derivatives have been explored as FLT3 inhibitors for treating acute myeloid leukemia (AML) .

Potential Applications Based on Structural Similarity

- P2X4 Receptor Antagonists: 1-(3-Bromophenyl)-N-[4-(2,4-dioxo-1,2,3,4-tetrahydronaphtho[1,2-b][1,4]diazepin-5-yl)phenyl]methanesulfonamide is a P2X4 receptor antagonist .

- Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) Inhibitors: Indenoisoquinolines, synthesized from similar building blocks, act as dual Top1-Tdp1 inhibitors .

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-N-ethylmethanesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors. The bromophenyl group can enhance the compound’s binding affinity to its molecular targets, while the sulfonamide moiety can contribute to its solubility and stability.

Comparison with Similar Compounds

Positional Isomerism: 3-Bromo vs. 4-Bromo Substitution

A critical structural distinction lies in the position of the bromine atom on the phenyl ring. For instance, 1-(4-bromophenyl)-N-ethylmethanesulfonamide (CAS: 223555-84-8) is a para-substituted analog of the target compound . Key differences include:

- Steric Considerations : The meta position may reduce steric hindrance compared to para, influencing binding interactions in biological systems.

- Physicochemical Properties : Para-substituted analogs often exhibit higher symmetry, which can enhance crystallinity and melting points.

Table 1: Comparison of Bromophenyl Methanesulfonamides

| Compound Name | Bromine Position | N-Substituent | CAS Number |

|---|---|---|---|

| 1-(3-Bromophenyl)-N-ethylmethanesulfonamide | meta (3-) | Ethyl | Not reported |

| 1-(4-Bromophenyl)-N-ethylmethanesulfonamide | para (4-) | Ethyl | 223555-84-8 |

| 1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide | para (4-) | Cyclopentyl | 950256-12-9 |

| 1-(4-Bromophenyl)-N-isopropylmethanesulfonamide | para (4-) | Isopropyl | Not provided |

Variations in N-Substituents

The nature of the N-alkyl group significantly impacts solubility and bioactivity:

- Ethyl Group : Balances lipophilicity and metabolic stability, making it a common choice in drug design.

Cytotoxic Activity in Related Bromophenyl Compounds

Although the core structure differs (chalcone vs. sulfonamide), the presence of the 3-bromophenyl group suggests that halogen positioning may enhance bioactivity in certain contexts.

Biological Activity

1-(3-Bromophenyl)-N-ethylmethanesulfonamide is a sulfonamide compound that has garnered interest for its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C10H12BrN1O2S

- CAS Number : 2288708-67-6

This compound features a bromophenyl group and a methanesulfonamide moiety, which are crucial for its biological interactions.

The biological activity of 1-(3-Bromophenyl)-N-ethylmethanesulfonamide is thought to be mediated through several mechanisms:

- Interaction with Receptors : The compound may interact with glutamate receptors, potentially modulating their function. This is significant in conditions characterized by glutamate hypofunction, such as Alzheimer's disease and other neurodegenerative disorders .

- Influence on Enzymatic Activity : It is hypothesized that the compound could influence cytochrome P450 enzymes, particularly CYP2D6, affecting the metabolism of various drugs.

Neuroprotective Effects

Research indicates that sulfonamide derivatives similar to 1-(3-Bromophenyl)-N-ethylmethanesulfonamide have shown potential in enhancing cognitive functions and memory. They may be useful in treating:

- Cognitive Disorders : Such as Alzheimer's disease and age-related dementias.

- Movement Disorders : Including Parkinson's disease and Huntington's chorea .

Case Studies and Experimental Data

Recent studies have highlighted the potential of sulfonamide derivatives in various therapeutic contexts. Here are some notable findings:

Pharmacokinetics

The pharmacokinetic profile of 1-(3-Bromophenyl)-N-ethylmethanesulfonamide suggests it may have limited water solubility which could impact its bioavailability. Further studies are needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.